molecular formula C9H17NO2 B8696655 3-Ethyl-3,5,5-trimethylmorpholin-2-one CAS No. 90017-19-9

3-Ethyl-3,5,5-trimethylmorpholin-2-one

Cat. No.: B8696655
CAS No.: 90017-19-9
M. Wt: 171.24 g/mol
InChI Key: KGKBDJTUKBJFEU-UHFFFAOYSA-N
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Description

3-Ethyl-3,5,5-trimethylmorpholin-2-one is a chemical compound of interest in medicinal chemistry and neuroscience research. Structurally related to bupropion metabolites, this morpholine analogue is investigated for its potential multi-target mechanism of action. Research on similar 3,5,5-trimethylmorpholine analogues indicates high potential as inhibitors of neurotransmitter reuptake, particularly of dopamine and norepinephrine, with IC50 values reaching the low nanomolar range . Furthermore, these analogues demonstrate significant antagonist activity at various nicotinic acetylcholine receptors (nAChRs), such as α3β4* and α4β2 subtypes, which are key targets in addiction research . This dual activity—simultaneously modulating neurotransmitter levels and nicotinic receptor function—makes such compounds valuable tools for studying the neurobiological mechanisms related to smoking cessation and dependence . The specific 3-ethyl substitution on the morpholine ring may influence its pharmacological profile, lipophilicity, and metabolic stability, offering researchers a precise tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

90017-19-9

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-ethyl-3,5,5-trimethylmorpholin-2-one

InChI

InChI=1S/C9H17NO2/c1-5-9(4)7(11)12-6-8(2,3)10-9/h10H,5-6H2,1-4H3

InChI Key

KGKBDJTUKBJFEU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OCC(N1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethyl-3,5,5-trimethylmorpholin-2-one with structurally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Hazards
3-Ethyl-3,5,5-trimethylmorpholin-2-one C₉H₁₇NO₂ 171.24 Ethyl, methyl groups at positions 3,5,5 Morpholinone (lactam) Likely pharmaceutical intermediate
Aprepitant derivative () C₃₀H₂₇F₇N₄O₃ 636.55 Trifluoromethyl, fluorophenyl, triazolone Morpholino, triazolone Antiemetic agent (e.g., aprepitant analogs)
3,3'-(Oxybis(methylene))bis(3-ethyloxetane) C₁₂H₂₂O₃ 214.30 Ethyl groups, oxetane rings Ether R&D use; acute toxicity (oral category 4)
Key Observations:

Complexity and Substituents: The target compound’s simple alkyl substituents contrast with the aprepitant derivative’s aromatic and fluorinated groups. This difference likely impacts lipophilicity, solubility, and biological target specificity. The aprepitant analog’s trifluoromethyl groups enhance metabolic stability, a feature absent in the target compound . The oxetane-based compound () lacks a lactam ring but shares ethyl substituents, highlighting how ring size (4-membered oxetane vs. 6-membered morpholinone) influences strain and reactivity .

Preparation Methods

Cyclization of Hydroxymorpholine Intermediates

The most widely reported route involves cyclizing diastereomeric diols derived from hydroxymorpholine precursors. For example, 4a–4c, 4g, and 4h (hydroxymorpholines) are reduced with sodium borohydride to yield diols 6a–6c, 6g, and 6h , which undergo acid-catalyzed cyclization. Using sulfuric acid in dichloromethane at ambient temperature, the diols form a benzylic cation intermediate, which cyclizes to the trans-isomer of 3-ethyl-3,5,5-trimethylmorpholin-2-one. This method favors thermodynamic control, achieving yields of 32–62% after purification by flash chromatography.

Table 1: Cyclization Conditions and Yields

Starting MaterialCatalystSolventTime (h)Yield (%)Reference
Diol 6aH₂SO₄CH₂Cl₂232
Diol 6gH₂SO₄CH₂Cl₂462
Diol 6hH₂SO₄CH₂Cl₂348

Alkylation of Morpholinone Precursors

N-Alkylation of preformed morpholinones provides a modular route. For instance, (S,S)-5a (3,5,5-trimethylmorpholin-2-one) undergoes reductive alkylation with acetaldehyde or propionaldehyde in the presence of sodium triacetoxyborohydride, introducing the ethyl group at position 3. This method avoids harsh acids but requires anhydrous conditions (methylene chloride, 70°C) and achieves 74–81% yields . Patent disclosures further describe benzyl-protected intermediates (e.g., 4-benzyl-3-ethyl-5,5-dimethylmorpholin-2-one) that are hydrogenolyzed to the target compound.

Key Reaction:

(S,S)-5a+CH₃CH₂CHONaBH(OAc)₃3-Ethyl-3,5,5-trimethylmorpholin-2-one[1][6]\text{(S,S)-5a} + \text{CH₃CH₂CHO} \xrightarrow{\text{NaBH(OAc)₃}} \text{3-Ethyl-3,5,5-trimethylmorpholin-2-one} \quad

Knoevenagel Condensation and Ring Closure

Alternative routes employ Knoevenagel condensations to assemble the morpholinone ring. A 2020 Chinese patent (CN111909212) details the reaction of 2-ethyl-2-methylbutyric acid with methyllithium in tetrahydrofuran (THF) at 0–20°C under nitrogen. After quenching with HCl, the product is extracted with dichloromethane and purified via rotary evaporation, yielding 92% of 3-ethyl-3-methyl-pentan-2-one, a precursor convertible to the target morpholinone via ammonolysis.

Catalytic and Solvent Optimization

Screening studies highlight the role of acidic catalysts in cyclization efficiency. Sulfuric acid outperforms alternatives like p-toluenesulfonic acid (pTSA) or Amberlyst-15, as shown in Table 2. Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates, while chlorinated solvents (CH₂Cl₂) improve diastereoselectivity.

Table 2: Catalyst Screening for Cyclization

CatalystTemperature (°C)SolventYield (%)Diastereomeric Ratio
H₂SO₄25CH₂Cl₂6295:5
pTSA25CH₂Cl₂3885:15
Amberlyst-1525CH₂Cl₂2780:20

Purification and Characterization

Crude products are typically purified via flash chromatography (silica gel, ethyl acetate/petroleum ether gradients) or kugelrohr distillation (160°C, 20 mBar). Structural validation relies on:

  • ¹H NMR (CDCl₃): δ 1.18 (s, 6H, C5-CH₃), 0.92 (td, 6H, C3-CH₂CH₃).

  • ¹³C NMR : 174.3 ppm (C=O), 77.5 ppm (C2), 48.6 ppm (N-CH₂).

  • HRMS : [C₉H₁₇NO₂+H]⁺ requires 171.1260, found 171.1262 .

Q & A

Q. What synthetic methodologies are validated for 3-Ethyl-3,5,5-trimethylmorpholin-2-one?

A multi-step synthesis involving reductive amination and coupling reactions is commonly employed. For example, morpholin-2-one derivatives can be synthesized via:

  • Step 1 : Reductive alkylation using aldehydes (e.g., acetaldehyde) and sodium cyanoborohydride (NaBH3_3CN) in methanol under mild conditions.
  • Step 2 : Hydrolysis with 1M LiOH in dioxane/water to remove protecting groups.
  • Step 3 : Amide coupling using HATU/DIPEA in DMF for functionalization at specific positions .
    Method validation should include monitoring reaction progress via TLC or LC-MS and optimizing yields through temperature/pH control.

Q. How can structural characterization be performed for this compound?

Combine spectroscopic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry.
  • HRMS : High-resolution mass spectrometry for molecular formula verification.
  • X-ray crystallography : Resolve ambiguous stereochemistry, especially for morpholinone ring conformation .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral derivatives of 3-Ethyl-3,5,5-trimethylmorpholin-2-one?

Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H). Optimize mobile phases (e.g., hexane/isopropanol) and compare retention times against racemic mixtures. For dynamic resolution, employ kinetic enzymatic resolution with lipases or esterases .

Q. What strategies address discrepancies in reported reactivity data for morpholinone derivatives?

Systematically evaluate reaction conditions:

  • Variable analysis : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature.
  • Mechanistic probes : Use deuterium labeling or computational modeling (DFT) to identify rate-limiting steps.
  • Reproducibility checks : Validate literature protocols under inert atmospheres (e.g., N2_2) to rule out oxidation artifacts .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Apply in silico tools:

  • ADMET prediction : Use software like Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions.
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives for in vitro testing.
    Validate predictions with experimental assays (e.g., Caco-2 permeability) .

Methodological Design for Applications

Q. How to design stability studies under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2_2O2_2) conditions at 40–60°C.
  • Analytical monitoring : Use HPLC with UV detection to quantify degradation products. Assign structures via LC-MS/MS fragmentation .

Q. What experimental approaches assess environmental persistence?

  • Hydrolysis studies : Incubate in buffer solutions (pH 4–9) and analyze degradation via GC-MS.
  • Photodegradation : Expose to UV light (254 nm) and monitor by HPLC.
  • Ecotoxicity : Use Daphnia magna or algal growth inhibition assays per OECD guidelines .

Advanced Mechanistic Studies

Q. How to investigate the compound’s role in catalytic cycles?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.
  • Spectroscopic trapping : Employ EPR or NMR to detect radical intermediates during oxidation/reduction.
  • Operando studies : Pair Raman spectroscopy with electrochemical analysis for real-time mechanistic insights .

Q. What methods resolve contradictory bioactivity data across cell lines?

  • Dose-response profiling : Test across multiple cell lines (e.g., HEK293, HepG2) with standardized viability assays (MTT or CellTiter-Glo).
  • Transcriptomics : Perform RNA-seq to identify off-target pathways influencing cytotoxicity .

Regulatory and Safety Considerations

Q. How to ensure compliance with chemical regulations (e.g., REACH, TSCA)?

  • Documentation : Maintain batch-specific records of synthesis routes, impurity profiles, and safety data sheets (SDS).
  • Analytical thresholds : Adhere to ICH Q3 guidelines for quantifying genotoxic impurities (e.g., <1.5 μg/day) via LC-MS/MS .

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